

Check Availability & Pricing

# DA-0157: A Preclinical Overview of a Novel EGFR/ALK Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**DA-0157** (also known as DAJH-1050766) is a novel small-molecule drug candidate that has demonstrated significant promise in preclinical studies for the treatment of non-small cell lung cancer (NSCLC). Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., **DA-0157** is designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). A key focus of its development is its ability to overcome the notoriously difficult EGFR C797S resistance mutation, a significant challenge in current NSCLC therapies, as well as its efficacy against EGFR/ALK co-mutations.[1][2][3] This document provides a comprehensive overview of the early research findings on **DA-0157**, including available quantitative data, likely experimental protocols, and visualizations of its mechanism of action and experimental workflow.

### **Core Mechanism of Action**

**DA-0157** targets activating mutations in both EGFR and ALK, which are critical oncogenic drivers in NSCLC.[2] Notably, it has shown potent activity against the EGFR T790M/C797S triple mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. By simultaneously inhibiting both EGFR and ALK signaling pathways, **DA-0157** presents a potential therapeutic strategy for patients with co-existing EGFR mutations and ALK rearrangements, a patient population with limited treatment options.[1][2]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data from early preclinical studies of **DA-0157**.

## **In Vitro Efficacy**

While the publication abstract describes "excellent in vitro efficacy" against various EGFR C797S mutants and ALK rearrangements, specific IC50 values are not publicly available at this time.[1][2][3] The table below is structured to accommodate such data as it becomes available.

| Target Cell Line / Kinase   | IC50 (nM)          |
|-----------------------------|--------------------|
| EGFRDel19/T790M/C797S       | Data not available |
| EGFRL858R/T790M/C797S       | Data not available |
| EML4-ALK                    | Data not available |
| Ba/F3-EML4-ALK-L1196M       | Data not available |
| NCI-H1975 (EGFRL858R/T790M) | Data not available |
| NCI-H3122 (EML4-ALK)        | Data not available |

## **In Vivo Efficacy**

**DA-0157** has demonstrated substantial tumor growth inhibition in multiple mouse xenograft models.[1][2][3]



| Model Type                      | Cell Line / PDX<br>Model                                           | Treatment    | Tumor Growth<br>Inhibition (TGI) |
|---------------------------------|--------------------------------------------------------------------|--------------|----------------------------------|
| Patient-Derived Xenograft (PDX) | LD1-0025-200717<br>(EGFRDel19/T790M/<br>C797S)                     | 40 mg/kg/day | 98.3%                            |
| Cell-Derived Xenograft (CDX)    | Ba/F3-EML-4-ALK-<br>L1196M                                         | 40 mg/kg/day | 125.2%                           |
| Dual-Side<br>Implantation CDX   | NCI-H1975<br>(EGFRDel19/T790M/<br>C797S) & NCI-H3122<br>(EML4-ALK) | 40 mg/kg/day | 89.5% & 113.9%                   |

## **Pharmacokinetic Properties**

The available literature indicates that **DA-0157** possesses "favorable pharmacokinetic properties and safety," though specific parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.[1][2][3]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **DA-0157** are not fully available. However, based on standard methodologies in oncology drug discovery, the following are likely protocols for the key experiments conducted.

## In Vitro Cell Proliferation Assay

Objective: To determine the concentration of **DA-0157** that inhibits 50% of cell growth (IC50) in various NSCLC cell lines.

#### Methodology:

- Cell Culture: NSCLC cell lines harboring different EGFR and ALK mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.



- Compound Treatment: DA-0157 is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT
   (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based
   assay like CellTiter-Glo®.
- Data Analysis: The absorbance or luminescence values are measured using a plate reader.
   The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.

## In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of **DA-0157** in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
- Tumor Implantation:
  - CDX Models: Cultured human NSCLC cells are suspended in a matrix like Matrigel and injected subcutaneously into the flanks of the mice.
  - PDX Models: Tumor fragments from a patient's tumor are surgically implanted subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into vehicle control and treatment groups.
- Drug Administration: DA-0157 is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 40 mg/kg/day). The vehicle control group receives the vehicle solution.



- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
   Tumor volume is calculated using the formula: (Length x Width²)/2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
- Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

# Visualizations Signaling Pathways

The following diagram illustrates the proposed mechanism of action of **DA-0157**, targeting both the EGFR and ALK signaling pathways, which are crucial for the growth and survival of certain NSCLC cells.

Caption: **DA-0157** inhibits both EGFR and ALK pathways.

## **Experimental Workflow**

This diagram outlines a typical preclinical research workflow for evaluating a novel kinase inhibitor like **DA-0157**.



#### Preclinical Evaluation Workflow for DA-0157



Click to download full resolution via product page

Caption: A typical preclinical workflow for a kinase inhibitor.



## Conclusion

**DA-0157** is a promising preclinical candidate that addresses a critical unmet need in the treatment of NSCLC, particularly for patients who have developed resistance to third-generation EGFR inhibitors due to the C797S mutation or those with EGFR/ALK co-mutations. The early in vivo data demonstrates significant anti-tumor activity in relevant models. While detailed in vitro and pharmacokinetic data are not yet fully public, the existing findings support the continued investigation of **DA-0157**. As **DA-0157** (DAJH-1050766) is currently undergoing Phase I/II clinical trials, further data on its safety and efficacy in humans are anticipated.[1][2][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TalkMED AI Paper-TAP [tap.talkmed.com]
- 2. Discovery and preclinical evaluations of drug candidate DA-0157 capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR C797S x ALK Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [DA-0157: A Preclinical Overview of a Novel EGFR/ALK Dual Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614108#early-research-findings-on-da-0157]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com